molecular formula C12H19ClN2 B13027095 2-(Piperidin-4-ylmethyl)aniline hydrochloride

2-(Piperidin-4-ylmethyl)aniline hydrochloride

Cat. No.: B13027095
M. Wt: 226.74 g/mol
InChI Key: GEZPNQMILQIYNR-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylmethyl)aniline hydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 4-piperidinemethanol with aniline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary or secondary amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aniline moiety.

Scientific Research Applications

2-(Piperidin-4-ylmethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The aniline moiety can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-ylmethyl)isoindolin-1-one hydrochloride
  • 2-(Piperidin-4-ylmethyl)pyridine hydrochloride
  • 2-(Piperidin-4-ylmethyl)benzamide hydrochloride

Uniqueness

2-(Piperidin-4-ylmethyl)aniline hydrochloride is unique due to its combination of a piperidine ring and an aniline moiety, which provides a versatile scaffold for chemical modifications

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

2-(piperidin-4-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9,13H2;1H

InChI Key

GEZPNQMILQIYNR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=CC=C2N.Cl

Origin of Product

United States

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